molecular formula C6H11NO B083612 2-Isopropyl-2-oxazoline CAS No. 10431-99-9

2-Isopropyl-2-oxazoline

Cat. No. B083612
CAS RN: 10431-99-9
M. Wt: 113.16 g/mol
InChI Key: FVEZUCIZWRDMSJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Isopropyl-2-oxazoline often involves cationic ring-opening polymerization. Park et al. (2004) achieved the synthesis of end-functionalized poly(2-isopropyl-2-oxazolines) via this method, yielding well-controlled molecular weight and narrow molecular weight distribution (Park, Akiyama, Winnik, & Kataoka, 2004). Feng et al. (2017) also reported the successful living anionic polymerization of 2-isopropenyl-2-oxazoline, achieving well-defined polymers with controlled molecular weights (Feng, Changez, Hong, Mays, & Kang, 2017).

Molecular Structure Analysis

The molecular structure of 2-Isopropyl-2-oxazoline and its derivatives is crucial for its physical and chemical properties. Langer et al. (2005) investigated the crystal structures of isomeric compounds of 2-oxazoline, highlighting the impact of molecular structure on its physical characteristics (Langer, Koóš, Gyepesová, Sládkovic̆ová, Lustoň, & Kronek, 2005).

Chemical Reactions and Properties

The reactivity of 2-Isopropyl-2-oxazoline in various chemical reactions has been a topic of interest. Liu et al. (2021) demonstrated its use in the synthesis of C3-substituted isoindolin-1-ones, highlighting its role as a bifunctional nucleophilic directing group in complex chemical reactions (Liu, Yang, Jiang, Zeng, Zheng, & Liu, 2021). Moreover, the polymerization and cross-linking reactions of 2-isopropenyl-2-oxazoline have been studied, showing its versatility in forming different polymer structures (Kagiya & Matsuda, 1972).

Physical Properties Analysis

The physical properties of 2-Isopropyl-2-oxazoline, especially in aqueous solutions, are of significant interest. Meyer, Antonietti, and Schlaad (2007) reported on the unexpected thermal characteristics of its aqueous solutions, observing the formation of coagulate particles upon annealing (Meyer, Antonietti, & Schlaad, 2007).

Chemical Properties Analysis

The chemical properties of 2-Isopropyl-2-oxazoline, such as its reactivity and interaction with other compounds, are crucial for its applications. For instance, the study by Weber et al. (2012) on the polymerization of 2-Isopropenyl-2-oxazoline via RAFT highlights its reactivity and potential for functionalization (Weber, Neuwirth, Kempe, Ozkahraman, Tamahkar, Mert, Becer, & Schubert, 2012).

Scientific Research Applications

  • Surface Grafting : 2-Isopropyl-2-oxazoline has been used for grafting multifunctional poly(2-oxazoline) molecules in a brush-like conformation on macroscopic surfaces. This method has shown effective for modifying surfaces with a systematic variation in the thickness of the grafted layers, retaining the physical properties of poly(2-oxazoline) even after grafting. Such surfaces have applications in stabilizing inorganic nanoparticles on macroscopic surfaces (Agrawal et al., 2012).

  • Thermoresponsive Properties : 2-Isopropyl-2-oxazoline-based polymers exhibit thermoresponsive behaviors. They can form core−shell micelles in cold water and undergo a heat-induced phase transition at temperatures ranging from 32 to 62 °C, depending on the polymer structure. This property is crucial for potential applications in drug delivery systems (Obeid et al., 2009).

  • Biomedical Applications : End-functionalized 2-Isopropyl-2-oxazolines have been synthesized and have applications in biomedical fields due to their thermosensitivity. They have been used to create materials with primary amino groups for biomedical applications (Park et al., 2004).

  • Coordination Chemistry : 2-Isopropyl-2-oxazoline and related oxazolines have been utilized in transition metal coordination chemistry, particularly in asymmetric organic syntheses. Their characteristics like versatility in ligand design and straightforward synthesis make them useful in this domain (Gómez et al., 1999).

  • Block Copolymers : Block copolymers from 2-Isopropyl-2-oxazoline and its derivatives exhibit unique lower critical solution temperatures (LCST), making them suitable for a range of applications, including temperature-sensitive drug delivery systems (Contreras et al., 2015).

  • Thermal Characteristics : Studies on aqueous solutions of poly(2-isopropyl-2-oxazoline) have revealed unexpected thermal characteristics, like the irreversible formation of coagulate particles at temperatures above the cloud point, indicating potential for unique material applications (Meyer et al., 2007).

Safety And Hazards

2-Isopropyl-2-oxazoline is classified as a hazardous substance. It is a skin irritant and causes serious eye irritation. It is also classified as a flammable liquid and vapor .

Future Directions

2-Isopropyl-2-oxazoline has attracted growing interest as a reactive polymer that can be used as a starting material for the construction of more complex structures . It has been suggested as an alternative to poly (2-isopropyl-2-oxazoline) with a physiological phase transition temperature (LCST) and a greatly reduced tendency to crystallize . This suggests that it has potential for future biomedical applications .

properties

IUPAC Name

2-propan-2-yl-4,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-5(2)6-7-3-4-8-6/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVEZUCIZWRDMSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25822-68-8
Record name Poly(2-isopropyl-2-oxazoline)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25822-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90340684
Record name 2-Isopropyl-2-oxazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90340684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropyl-2-oxazoline

CAS RN

10431-99-9
Record name 2-Isopropyl-2-oxazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10431-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Isopropyl-2-oxazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90340684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Isopropyl-2-oxazoline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,360
Citations
JS Park, K Kataoka - Macromolecules, 2006 - ACS Publications
… end-functionalization of thermosensitive poly(2-isopropyl-2-oxazoline) (PiPrOx) telechelics. … to the living cationic copolymerization between 2-isopropyl-2-oxazoline (iPrOx) and various …
Number of citations: 258 pubs.acs.org
M Meyer, M Antonietti, H Schlaad - Soft Matter, 2007 - pubs.rsc.org
Annealing of dilute aqueous solutions of poly(2-isopropyl-2-oxazoline) at above the cloud point leads to the irreversible formation of coagulate particles with hierarchical ordering on two …
Number of citations: 106 pubs.rsc.org
BD Monnery, S Shaunak, M Thanou… - Macromolecules, 2015 - ACS Publications
… By using an apolar noninterfering solvent (chlorobenzene) at low temperature (∼42 C), the polymerization of 2-isopropyl-2-oxazoline proceeds much more rapidly than is observed in …
Number of citations: 44 pubs.acs.org
N Oleszko, A Utrata-Wesołek, W Wałach… - …, 2015 - ACS Publications
… solvent solutions) associated with the phase separation temperature is known, here, to the best of our knowledge for the first time, we report the formation of poly(2-isopropyl-2-oxazoline…
Number of citations: 32 pubs.acs.org
Y Jung, JH Kim, WD Jang - European Polymer Journal, 2017 - Elsevier
… cyclic poly(2-isopropyl-2-oxazoline)s (… of 2-isopropyl-2-oxazoline (Ox) and a successive intramolecular Cu(I)-catalyzed click reaction. The synthesis of linear poly(2-isopropyl-2-oxazoline…
Number of citations: 27 www.sciencedirect.com
PF Caponi, XP Qiu, F Vilela, FM Winnik, RV Ulijn - Polymer Chemistry, 2011 - pubs.rsc.org
We demonstrate a strategy for producing polymer bioconjugates which display both enzymatic and thermal responsiveness. This is achieved by combining the thermo-responsive …
Number of citations: 52 pubs.rsc.org
S Huber, N Hutter, R Jordan - Colloid and Polymer Science, 2008 - Springer
Thermo-sensitive poly(2-isopropyl-2-oxazoline)s (PiPrOx) were functionalized with end groups of different polarity by living cationic ring-opening polymerization using the initiator and/or …
Number of citations: 161 link.springer.com
N Oleszko-Torbus, W Wałach, A Utrata-Wesołek… - …, 2017 - ACS Publications
… In this work, attempts to control the crystallization of 2-isopropyl-2-oxazoline copolymers … is possible to completely eliminate the crystallization of 2-isopropyl-2-oxazoline copolymers. …
Number of citations: 20 pubs.acs.org
W Wałach, A Klama-Baryła, A Sitkowska… - International Journal of …, 2021 - mdpi.com
… main chain of a 2-isopropyl-2-oxazoline-based copolymer will … -2-oxazoline and 2-isopropyl-2-oxazoline were synthesized. … nontoxic alternative to poly(2-isopropyl-2-oxazoline) (PiPrOx) …
Number of citations: 11 www.mdpi.com
N Oleszko-Torbus - Polymer Reviews, 2022 - Taylor & Francis
… A very interesting example of a thermoresponsive POx is poly(2-isopropyl-2-oxazoline) (PiPrOx), in which the monomer, 2-isopropyl-2-oxazoline (iPrOx), is isomeric with that of poly(…
Number of citations: 2 www.tandfonline.com

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